molecular formula C5H10N4O2 B14593528 N-(1-Nitrosopyrrolidin-2-yl)urea CAS No. 61540-19-0

N-(1-Nitrosopyrrolidin-2-yl)urea

Cat. No.: B14593528
CAS No.: 61540-19-0
M. Wt: 158.16 g/mol
InChI Key: HJVKGTRGOACYKX-UHFFFAOYSA-N
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Description

N-(1-Nitrosopyrrolidin-2-yl)urea is a chemical compound supplied for research and development purposes. This product is designed for use in analytical and laboratory settings, particularly in the development and validation of analytical methods. It may serve as a reference standard or a building block in chemical synthesis for investigating the properties and behaviors of N-nitroso compounds (nitrosamines) . Research into nitrosamines is critical, as this class of compounds has been extensively studied for its biological effects and is subject to strict regulatory control in various industries, including pharmaceuticals . N-nitroso compounds are known for their diverse chemical structures and have been a significant focus in toxicological and carcinogenicity studies . Consistent with products of this nature, this compound is provided for research applications only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for human consumption. Researchers handling this compound should adhere to appropriate safety protocols and are responsible for ensuring its use complies with all relevant laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61540-19-0

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

(1-nitrosopyrrolidin-2-yl)urea

InChI

InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10)

InChI Key

HJVKGTRGOACYKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)N=O)NC(=O)N

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of N 1 Nitrosopyrrolidin 2 Yl Urea

Nitrosation Kinetics and Thermodynamic Aspects

The formation of N-(1-Nitrosopyrrolidin-2-yl)urea involves the nitrosation of its precursor, (pyrrolidin-2-yl)urea. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. vulcanchem.combohrium.com The kinetics of nitrosation for ureas and related amides are highly dependent on factors like pH and the presence of catalysts. bohrium.comrsc.org

The rate of nitrosation is governed by the concentrations of the unprotonated amine precursor and the active nitrosating species, which are both pH-dependent. bohrium.com In acidic solutions, nitrite forms nitrous acid (HNO₂), which can exist in equilibrium with various active nitrosating agents like the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). chemicalforums.commdpi.com

Kinetic studies on similar molecules, such as N,N'-dimethylurea and 2-imidazolidone, show that the nitrosation process can be subject to general base catalysis and that a slow proton transfer is often a key feature of the reaction mechanism. rsc.org For the nitrosation of 1,3-dialkylureas, the rate-limiting step can be the attack of the nitrosating agent on the urea (B33335) substrate. researchgate.net The pKa of the precursor amine is critical; a lower pKa means the amine is less basic and exists in its reactive, unprotonated form at lower pH values where the concentration of the nitrosating agent is higher.

Several factors quantitatively influence the reaction rate, as detailed in the table below.

FactorInfluence on Reaction RateMechanism/JustificationCitation
pH Optimal rate is typically observed in a weakly acidic medium (pH ~3-4). Rates decrease at very low or high pH.Affects the equilibrium concentration of the active nitrosating species (e.g., N₂O₃, H₂NO₂⁺) and the protonation state of the (pyrrolidin-2-yl)urea precursor. bohrium.comnih.gov
pKa of Precursor A lower pKa of the precursor amine generally leads to a faster reaction rate under acidic conditions.Determines the concentration of the reactive, non-protonated form of the amine at a given acidic pH. rsc.org
Steric Hindrance The urea substituent at the 2-position of the pyrrolidine (B122466) ring may sterically hinder the approach of the nitrosating agent to the ring nitrogen.Reduces the frequency of effective collisions between reactants, potentially slowing the reaction compared to less substituted amines. nih.gov
Catalysts Anions like thiocyanate (B1210189) (SCN⁻) and halides (Br⁻, I⁻) can significantly accelerate the reaction.These ions react with nitrous acid to form more potent nitrosating agents (e.g., nitrosyl thiocyanate, NOSCN), increasing the overall rate. nih.gov

The nitrosation of ureas is a complex process that can involve initial attack at the oxygen atom to form an unstable O-nitrosoisourea intermediate. rsc.org This intermediate can then undergo rearrangement to the more thermodynamically stable N-nitroso product. rsc.org

Intramolecular and Intermolecular Rearrangement Mechanisms

The structure of this compound allows for several potential rearrangement reactions, characteristic of both nitrosamines and urea derivatives.

O- to N-Nitroso Rearrangement : As mentioned, the initial kinetic product of nitrosation may be the O-nitrosated species, which is postulated to rapidly rearrange to the thermodynamically favored N-nitroso compound. rsc.org

Fischer-Hepp Rearrangement : Under strongly acidic conditions, N-nitrosamines can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates to an aromatic ring. acs.org While the pyrrolidine ring is aliphatic, analogous acid-catalyzed rearrangements involving cleavage and recombination of the N-NO bond are a known aspect of nitrosamine (B1359907) chemistry. nih.gov

Tiemann-type Rearrangement : Urea derivatives can participate in rearrangements like the Tiemann rearrangement, which involves the transformation of amidoximes into ureas. researchgate.net While not a direct rearrangement of the final product, related pathways involving the urea moiety could be triggered under specific synthetic conditions.

Acyl Group Migration : In related systems, intramolecular rearrangement of an O-acyl urea to a more stable N-acyl urea has been observed. researchgate.net This highlights the potential for migrations involving the carbonyl group of the urea functionality in this compound under certain conditions.

Stereoelectronic effects play a crucial role in the conformation and reactivity of the molecule. The N-nitrosamine group has a significant rotational barrier around the N-N bond due to p-π conjugation, resulting in a planar C₂N-NO moiety. nih.gov This planarity and hindered rotation influence which conformations are available for reaction.

The urea functional group also exhibits conformational restrictions due to resonance delocalization of the nitrogen lone pairs into the carbonyl group. nih.gov This resonance affects the nucleophilicity of the urea nitrogens and the geometry around them. nih.gov For any rearrangement to occur, the orbitals of the participating atoms must be properly aligned in the transition state. For instance, the stability of any cationic intermediate formed during a rearrangement would be highly dependent on the orientation of adjacent lone pairs and pi systems, which can provide stabilizing delocalization.

Investigations of Radical-Mediated Reaction Pathways

The presence of the N-nitroso group makes this compound susceptible to radical-mediated reactions. While specific studies on this exact compound are limited, the general principles of N-nitrosamide and N-nitrosourea chemistry suggest that homolytic cleavage of the N-N bond is a primary radical-generating step. This can be initiated by thermal or chemical means.

Electron Spin Resonance (ESR) spectroscopy, often coupled with spin trapping techniques, is a important method for detecting and identifying transient radical intermediates. In studies of similar N-nitrosamides, photolytic cleavage of the N-N bond has been shown to produce nitrogen-centered radicals. capes.gov.brnih.gov For this compound, this would lead to the formation of a pyrrolidinylureido radical and a nitric oxide radical (•NO).

The subsequent fate of these radicals would dictate the final product distribution. The pyrrolidinylureido radical could undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or intramolecular rearrangement. The nitric oxide radical is a relatively stable radical but can participate in various reactions, including dimerization to N₂O₂, or reaction with oxygen to form nitrogen dioxide (NO₂).

Table 1: Postulated Radical Intermediates in the Decomposition of this compound

Radical IntermediatePostulated Formation PathwayPotential Subsequent Reactions
Pyrrolidin-2-ylureido radicalHomolytic cleavage of the N-N bondHydrogen abstraction, intramolecular rearrangement, fragmentation
Nitric oxide (•NO)Homolytic cleavage of the N-N bondDimerization, reaction with O₂ to form NO₂
Pyrrolidin-2-yl radicalDecarboxylation of a related carboxyl radical intermediateHydrogen abstraction, dimerization

This table is based on general principles of N-nitrosourea reactivity and requires specific experimental validation for this compound.

Photochemical Transformation Mechanisms

The photochemical behavior of N-nitrosamides and N-nitrosamines is characterized by the absorption of ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. The primary photochemical process for N-nitroso compounds is the cleavage of the N-N bond. capes.gov.brnih.gov

For this compound, UV irradiation is expected to induce the homolytic cleavage of the N-nitroso bond as the principal photochemical event. This is consistent with studies on other N-nitrosamides which show the formation of nitrogen-centered radicals upon photolysis. capes.gov.br The quantum yield of this process, which is a measure of the efficiency of the photochemical reaction, would be a key parameter in understanding its photochemical stability.

The resulting pyrrolidinylureido radical and nitric oxide radical would then undergo further reactions as described in the radical-mediated pathways section. The solvent and the presence of oxygen can significantly influence the course of these secondary reactions. In the presence of oxygen, the formation of peroxyl radicals and subsequent oxidation products is likely.

In acidic conditions, the photochemical decomposition of nitrosamines can be accelerated. nih.gov While specific data for this compound is not available, it is plausible that protonation of the urea or nitroso group could alter the electronic structure and facilitate N-N bond cleavage upon photoexcitation.

Table 2: Potential Photochemical Transformation Products of this compound

Product ClassPotential Formation Pathway
Denitrosated Product (Pyrrolidin-2-ylurea)Recombination of the pyrrolidinylureido radical with a hydrogen atom donor.
Ring-Opened ProductsFragmentation of the pyrrolidinylureido radical.
Oxidation ProductsReaction of radical intermediates with molecular oxygen.

This table presents hypothetical products based on known photochemical reactions of related N-nitrosoureas and requires experimental verification for this compound.

Computational and Theoretical Chemistry Studies of N 1 Nitrosopyrrolidin 2 Yl Urea

Electronic Structure Characterization and Orbital Analysis

Application of Density Functional Theory (DFT) for Ground State Properties

No published studies were found that apply Density Functional Theory (DFT) to determine the ground state properties of N-(1-Nitrosopyrrolidin-2-yl)urea.

High-Level Ab Initio Calculations for Electronic States

There are no available high-level ab initio calculations specifically detailing the electronic states of this compound.

Theoretical Investigations of Reaction Mechanisms

Transition State Localization and Energy Barrier Calculations

Specific data on transition state localization and energy barrier calculations for reactions involving this compound are not present in the current body of scientific literature.

Reaction Pathway Elucidation via Molecular Dynamics Simulations

No molecular dynamics simulations have been published that elucidate the reaction pathways of this compound.

Molecular Conformation and Stereochemical Analysis

Detailed molecular conformation and stereochemical analyses based on computational studies for this compound have not been reported.

Based on a comprehensive search for scientific literature, there are no specific computational and theoretical chemistry studies available for the compound this compound. Research focusing on the exploration of its conformational landscapes or a computational assessment of its intermolecular interactions has not been published.

Therefore, it is not possible to provide a detailed, research-backed article on the computational and theoretical chemistry of this compound as requested. Generating scientifically accurate content, including data tables and detailed findings for the specified outline, requires dedicated research on this particular molecule, which is not present in the public domain.

While general principles of computational chemistry could be applied to hypothesize about its properties, this would not meet the requirement for scientifically accurate and source-based information. Methodologies used for similar molecules, such as other urea (B33335) derivatives, involve techniques like Density Functional Theory (DFT) and metadynamics simulations to explore conformational preferences and intermolecular forces. nih.govnih.govnih.gov However, the specific results of such studies are unique to the molecule being investigated.

Without dedicated research on this compound, any discussion on the topics outlined would be speculative and not based on established scientific findings.

Spectroscopic Characterization Methodologies in Research on N 1 Nitrosopyrrolidin 2 Yl Urea

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of N-(1-Nitrosopyrrolidin-2-yl)urea. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. waters.comrsc.orgresearchgate.net This accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₅H₉N₃O₂), the expected exact mass can be calculated and compared with the experimentally determined value. This high degree of accuracy is crucial for confirming the identity of the compound in complex matrices. rsc.orglcms.cz The use of techniques like liquid chromatography coupled with HRMS (LC-HRMS) further enhances selectivity and sensitivity, enabling the detection and quantification of trace amounts of nitrosamines. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for a Related Nitrosamine (B1359907)

Compound Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Accuracy (ppm)
N-Nitrosopyrrolidine 101.0715 101.0713 -2.0

Data extrapolated from studies on similar compounds for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation. In an MS/MS experiment, the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments provides a wealth of structural information. nih.govresearchgate.net

Common fragmentation pathways for nitrosamines have been studied and can be extrapolated to this compound. nih.govresearchgate.net For cyclic nitrosamines like N-nitrosopyrrolidine, fragmentation often occurs through a γ-hydrogen rearrangement, leading to a neutral loss of NH=N-OH. researchgate.net The presence of the urea (B33335) moiety introduces additional fragmentation possibilities. The fragmentation pattern of protonated nitrosamine compounds often includes a characteristic loss of the NO radical (30 Da). nih.gov The fragmentation pathways for novel nitrosamines are an active area of research to aid in their identification. digitellinc.com

Table 2: Potential MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Putative Neutral Loss
158.08 128.07 NO
158.08 115.06 CONH₂
158.08 100.08 NH₂CONH₂
158.08 70.06 N-nitrosourea group

This table represents hypothetical fragmentation patterns based on the structure of this compound and known fragmentation of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of a molecule in solution.

1D and 2D NMR for Structural Assignment

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the different protons and carbons within the pyrrolidine (B122466) ring and the urea group. researchgate.netnih.gov

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all signals and for confirming the connectivity of the molecule. ipb.ptemory.edu Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure. nih.gov

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

Moiety Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrrolidine Ring CH₂ (α to N-NO) 3.5 - 4.5 45 - 55
Pyrrolidine Ring CH₂ 1.8 - 2.5 20 - 30
Pyrrolidine Ring CH (α to urea) 4.0 - 5.0 50 - 60
Urea NH₂ 5.0 - 7.0 -
Urea NH 6.0 - 8.0 -
Urea C=O - 155 - 165

These are estimated ranges based on typical values for similar functional groups.

Dynamic NMR for Rotational and Conformational Dynamics

The N-nitroso group introduces a significant barrier to rotation around the N-N bond, which can lead to the presence of E/Z isomers. nih.govacs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of conformational changes that occur on the NMR timescale. acs.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases. From these variable-temperature NMR experiments, the thermodynamic and kinetic parameters for the rotational barrier can be determined. nih.govnih.gov This provides valuable information about the conformational dynamics of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of key functional groups. The nitroso group (N=O stretch) typically shows a strong absorption in the IR spectrum. spectroscopyonline.com The urea moiety will exhibit characteristic absorptions for the C=O stretch and N-H stretching and bending vibrations. researchgate.net The pyrrolidine ring will have C-H and C-N stretching and bending vibrations. canada.ca DFT calculations are often used to aid in the assignment of vibrational modes. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (Urea) Stretching 3500 - 3300 Medium-Strong
C-H (Pyrrolidine) Stretching 3000 - 2850 Medium
C=O (Urea) Stretching 1680 - 1630 Strong
N=O (Nitroso) Stretching 1450 - 1400 Strong
N-H (Urea) Bending 1620 - 1580 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the study of N-nitrosourea compounds, including this compound. This method provides insights into the electronic structure of the molecule and serves as a practical tool for monitoring the progress of chemical reactions, such as its synthesis or decomposition. By measuring the absorption of UV or visible light, researchers can identify the electronic transitions occurring within the molecule and quantify its concentration in a solution.

The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the presence of chromophores. In this compound, the key chromophore is the N-nitrosamine group (>N-N=O).

Electronic Transitions

The primary electronic transitions observed are:

π → π* Transition: This is a high-energy transition that results in a strong absorption band in the shorter wavelength UV region, typically around 230 nm for N-nitrosamines. researchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the N=O group.

n → π* Transition: This is a lower-energy transition, resulting in a weaker absorption band at longer wavelengths, generally in the 330–370 nm range for N-nitrosamines. researchgate.net It corresponds to the promotion of a non-bonding electron (from the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity compared to the π → π* transition.

The presence of the 2-yl-urea substituent on the pyrrolidine ring is expected to have a minor influence on the position of these absorption maxima, as the primary chromophore is the N-nitrosamine moiety. However, slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) may occur due to the electronic effects of the urea group.

Table 1: Typical UV Absorption Maxima for N-Nitrosamine Compounds

Compoundλmax (π → π) (nm)λmax (n → π) (nm)Solvent
N-Nitrosodimethylamine230345Ethanol
Cyclotrimethylenetrinitrosamine233374Ethanol
N-Nitrosopyrrolidine~230~330-340Water

This table presents data from related N-nitrosamine compounds to illustrate the expected absorption regions for this compound.

Reaction Monitoring

UV-Vis spectroscopy is a powerful tool for monitoring chemical reactions in real-time. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of the reaction can be determined.

In the context of this compound, UV-Vis spectroscopy can be utilized to:

Monitor Synthesis: The formation of this compound from its precursor, N-(pyrrolidin-2-yl)urea, upon treatment with a nitrosating agent can be followed by monitoring the appearance of the characteristic n → π* absorption band of the N-nitrosamine chromophore in the 330-370 nm region. In some cases, the formation of N-nitroso side products during nitrosation reactions has been evaluated by monitoring the absorption in the 370-425 nm range. researchgate.net

Study Decomposition: The degradation of this compound, for instance, through photolysis or in the presence of other chemical agents, can be studied by observing the decrease in the intensity of its characteristic absorption bands over time. The decomposition kinetics of N-ethyl-N-nitrosourea (ENU) have been studied using differential UV spectroscopy. nih.gov

The application of UV-Vis spectroscopy in reaction monitoring allows for the determination of reaction rates and the elucidation of reaction mechanisms. For example, by measuring the rate of formation or disappearance of the compound under different conditions (e.g., temperature, pH, reactant concentrations), kinetic parameters such as the rate constant can be calculated.

Table 2: Illustrative Example of Reaction Monitoring Data for a Hypothetical Decomposition of an N-Nitrosourea Compound

Time (minutes)Absorbance at λmaxConcentration (µM)
00.850100
100.63875
200.42550
300.21325
400.0000

This table provides a hypothetical data set to demonstrate how UV-Vis spectroscopy can be used to monitor the change in concentration of a compound over time during a decomposition reaction. The concentration is calculated based on the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Chemical Transformations and Derivative Chemistry of N 1 Nitrosopyrrolidin 2 Yl Urea

Denitrosation Reactions: Mechanistic Insights

The cleavage of the N-N bond in N-nitrosamines, a process known as denitrosation, is a critical reaction pathway for understanding their biological activity and chemical reactivity. For N-(1-Nitrosopyrrolidin-2-yl)urea, this reaction can be initiated under various conditions, including photolytically and chemically.

Under acidic conditions, the denitrosation of N-nitrosamines is a well-documented process. The reaction is initiated by the protonation of the nitrosamino nitrogen, which weakens the N-N bond and facilitates its cleavage to yield a secondary amine and a nitrosating species. While specific mechanistic studies on this compound are not extensively reported, the general mechanism for acid-catalyzed denitrosation of N-nitrosamines provides a foundational understanding.

Photolytic denitrosation offers another route for the removal of the nitroso group. Irradiation with UV light can lead to the homolytic cleavage of the N-N bond, generating a pyrrolidinylurea radical and a nitric oxide radical. The subsequent fate of these radical species depends on the reaction environment.

Chemical denitrosation can also be achieved using various reagents. For instance, reducing agents can facilitate the cleavage of the N-N bond. Additionally, certain nucleophiles have been shown to attack the nitroso group, leading to its removal. The presence of the urea (B33335) moiety at the 2-position of the pyrrolidine (B122466) ring can influence the regioselectivity and rate of these reactions due to steric and electronic effects.

Condition Initiator Key Intermediates Primary Products
AcidicH+Protonated N-nitrosamine2-Ureidopyrrolidine, Nitrosating species
PhotolyticUV lightPyrrolidinylurea radical, Nitric oxide radical2-Ureidopyrrolidine, other radical-derived products
ChemicalReducing agents/NucleophilesVaries with reagent2-Ureidopyrrolidine, Reagent-derived products

Transnitrosation Reactions: Scope and Mechanistic Details

Transnitrosation involves the transfer of the nitroso group from an N-nitrosamine to another amine or nucleophilic substrate. This reaction is of significant interest as it represents a potential mechanism for the biological activity of N-nitroso compounds. For this compound, the efficiency and mechanism of transnitrosation are influenced by the nature of the acceptor molecule and the reaction conditions.

The generally accepted mechanism for transnitrosation involves the nucleophilic attack of the acceptor amine on the nitroso nitrogen of the protonated N-nitrosamine. This forms a transient intermediate that subsequently breaks down to release the denitrosated pyrrolidine derivative and the newly formed N-nitroso compound. The rate of this reaction is highly dependent on the basicity and nucleophilicity of the acceptor amine.

Thiols and other sulfur-containing nucleophiles can also act as acceptors in transnitrosation reactions, forming S-nitrosothiols. These reactions are often reversible and play a role in the complex chemistry of nitric oxide signaling pathways. The urea functionality in this compound may participate in intramolecular hydrogen bonding, potentially modulating the reactivity of the nitroso group towards external nucleophiles.

Oxidation and Reduction Chemistry of the N-Nitrosopyrrolidin-2-yl)urea Core

The N-nitroso group and the pyrrolidine ring of this compound are both susceptible to oxidation and reduction reactions.

Oxidation: Oxidation of the N-nitroso group can lead to the formation of the corresponding N-nitramine. This transformation typically requires strong oxidizing agents. The pyrrolidine ring can also be oxidized, particularly at the carbon atoms adjacent to the nitrogen. The presence of the electron-withdrawing nitroso group can influence the site of oxidation. For instance, α-hydroxylation of N-nitrosamines is a known metabolic pathway, which can lead to ring opening or the formation of other reactive intermediates.

Reduction: Reduction of the N-nitroso group can yield different products depending on the reducing agent and reaction conditions. Mild reducing agents may lead to the formation of the corresponding hydrazine, N-(1-aminopyrrolidin-2-yl)urea. Stronger reducing agents can cleave the N-N bond, resulting in the formation of the secondary amine, 2-ureidopyrrolidine.

Reaction Type Reagent Class Potential Product(s) of the N-Nitroso Group Potential Product(s) of the Pyrrolidine Ring
OxidationStrong OxidantsN-NitramineOxidized pyrrolidine derivatives (e.g., lactams)
ReductionMild Reducing AgentsHydrazineUnchanged
ReductionStrong Reducing AgentsSecondary AmineUnchanged

Functionalization Reactions of the Pyrrolidine Ring System

The pyrrolidine ring in this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. The presence of the N-nitroso group significantly influences the reactivity of the α-protons.

The protons on the carbon atom adjacent to the nitrosamino group (C5) are acidified and can be removed by a strong base to form an α-lithio N-nitrosamine. This carbanion is a versatile nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. This methodology allows for the introduction of various substituents at the C5 position of the pyrrolidine ring.

The urea moiety at the C2 position also presents opportunities for functionalization. The N-H protons of the urea can be deprotonated and the resulting anion can be alkylated or acylated. Furthermore, the carbonyl group of the urea can undergo nucleophilic addition reactions.

Synthesis and Reactivity of Structural Analogs and Homologs of this compound

The synthesis of structural analogs and homologs of this compound allows for a systematic investigation of structure-activity relationships.

Synthesis: The general synthetic route to this compound involves the nitrosation of the corresponding precursor, 2-ureidopyrrolidine. Analogs can be prepared by starting with substituted pyrrolidines or by using different isocyanates in the formation of the urea moiety. For example, using substituted phenyl isocyanates would lead to N-aryl-N'-(1-nitrosopyrrolidin-2-yl)ureas. Homologs, such as those with a six-membered piperidine (B6355638) ring instead of the five-membered pyrrolidine ring, can be synthesized from the corresponding cyclic amines.

Mechanistic Chemical Studies of N 1 Nitrosopyrrolidin 2 Yl Urea Interactions with Biomolecules

Adduct Formation Mechanisms with Nucleic Acid Components

The interaction of N-(1-Nitrosopyrrolidin-2-yl)urea with nucleic acids is a critical aspect of its mechanism of action. This interaction is primarily mediated by electrophilic species generated from the decomposition of the parent compound, leading to the formation of covalent adducts with DNA bases.

The chemical structure of this compound suggests that upon activation, it can generate intermediates capable of both alkylation and, theoretically, other forms of modification of nucleobases. The primary reactive intermediate is believed to be a diazonium ion or a related carbocation derived from the pyrrolidine (B122466) ring.

Research on compounds with similar structural motifs provides insight into the likely adducts formed. For instance, studies on the reaction of α-acetoxy-N-nitrosopyrrolidine, a chemical precursor that mimics the metabolic activation of N-nitrosopyrrolidine (NPYR), with deoxyribonucleosides and DNA have identified several adducts. umn.edu These studies reveal that the activated form of NPYR, which is expected to be similar to the reactive species from this compound, reacts with multiple DNA bases. While dG adducts were previously known, this research demonstrated the formation of N6-(tetrahydrofuran-2-yl)dAdo and N4-(tetrahydrofuran-2-yl)dCyd. Unstable adducts with dThd were also observed. umn.edu

Further characterization of these adducts was achieved through reduction, yielding stable derivatives. The identified adducts from the reaction of the NPYR precursor with DNA components are summarized in the table below.

Precursor CompoundBiomoleculeAdduct FormedStabilized Product after Reduction
α-acetoxy-N-nitrosopyrrolidinedeoxyadenosine (dAdo)N6-(tetrahydrofuran-2-yl)dAdoN6-(4-hydroxybut-1-yl)dAdo
α-acetoxy-N-nitrosopyrrolidinedeoxycytidine (dCyd)N4-(tetrahydrofuran-2-yl)dCydN4-(4-hydroxybut-1-yl)dCyd
α-acetoxy-N-nitrosopyrrolidinedeoxyguanosine (dGuo)N2-(tetrahydrofuran-2-yl)dGuoNot reported in this study
α-acetoxy-N-nitrosopyrrolidindeoxythymidine (dThd)Unstable adductsO2-(4-hydroxybut-1-yl)dThd, O4-(4-hydroxybut-1-yl)dThd, 3-(4-hydroxybut-1-yl)dThd

Studies with other nitrosoureas, such as 1-n-propyl-1-nitrosourea (PNU), have shown that alkylation occurs at different positions on the purine (B94841) bases. In in vitro reactions with calf thymus DNA, PNU was found to primarily form 7-n-propylguanine (B11905420) and O6-n-propylguanine. nih.gov This suggests that the nitrosourea (B86855) moiety is a potent source of alkylating agents.

The term "arylation" in the context of this compound is less likely to describe its primary reaction pathway with DNA. The reactive intermediates generated from the nitrosopyrrolidine moiety are aliphatic in nature. However, the urea (B33335) portion of the molecule could potentially engage in other types of interactions, though direct arylation of DNA by this compound has not been described in the literature. More complex reactions involving the entire molecule or its fragments cannot be entirely ruled out without specific experimental evidence.

The stereochemistry of this compound, which possesses a chiral center at the 2-position of the pyrrolidine ring, is expected to play a significant role in its interactions with the chiral DNA helix. The orientation of the substituents on the pyrrolidine ring can influence the approach of the reactive intermediates to the nucleophilic sites on the DNA bases, potentially leading to a preference for the formation of one stereoisomer of the adduct over another.

While direct studies on the stereochemical outcomes of adduct formation by this compound are not available, the principle of stereoselectivity in DNA-adduct formation is well-established. The defined three-dimensional structure of the DNA double helix can create steric hindrance that favors attack from a particular direction, leading to diastereomeric adducts if the attacking species is chiral. The specific stereoisomeric preference would need to be determined experimentally, for example, through chiral chromatography and spectroscopic analysis of the isolated adducts.

Chemical Reaction Mechanisms with Protein Residues

The electrophilic intermediates generated from this compound are also capable of reacting with nucleophilic residues in proteins. The most likely targets are the side chains of amino acids such as cysteine, histidine, lysine (B10760008), and arginine, as well as the N-terminal amino group of the protein.

The reaction would likely proceed via an SN1 or SN2 mechanism, with the pyrrolidin-derived carbocation or a related electrophile attacking the nucleophilic sites on the protein. This would result in the covalent modification of the protein, which could alter its structure and function.

Furthermore, the urea moiety itself can be a source of reactivity. Urea in solution can slowly dissociate to form isocyanic acid, which is a reactive species that can carbamylate proteins. nih.gov Carbamylation typically occurs at the N-terminal α-amino group and the ε-amino group of lysine residues. This reaction would lead to the addition of a carbamoyl (B1232498) group (–CONH2) to the protein. While this is a known reaction for urea, the rate and extent to which it would occur from this compound under physiological conditions would depend on the stability of the compound and the local environment.

A summary of potential reactions with protein residues is presented below.

Reactive SpeciesProtein TargetReaction TypePotential Product
Pyrrolidine-derived electrophileCysteine (thiol group)AlkylationS-alkylated cysteine residue
Pyrrolidine-derived electrophileHistidine (imidazole ring)AlkylationN-alkylated histidine residue
Pyrrolidine-derived electrophileLysine (ε-amino group)AlkylationN-alkylated lysine residue
Isocyanic acid (from urea moiety)Lysine (ε-amino group)CarbamylationN-carbamoylated lysine residue
Isocyanic acid (from urea moiety)N-terminal amino groupCarbamylationN-terminally carbamoylated protein

Investigation of Enzymatic Biotransformations (focused on chemical pathways)

The biological activity of this compound is likely dependent on its metabolic activation by cellular enzymes. The primary pathways for the biotransformation of nitrosamines and nitrosoureas involve cytochrome P450-mediated oxidation and potentially the action of reductase/oxidase enzyme systems.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of xenobiotics, including nitrosamines. For N-nitrosopyrrolidine, metabolic activation is known to occur via α-hydroxylation, a reaction catalyzed by CYP enzymes. umn.edu This hydroxylation event at the carbon atom adjacent to the nitroso group is a critical step leading to the formation of a reactive electrophile.

Studies on the metabolic activation of various N-alkylnitrosamines by human CYP isoforms have shown that the specificity of the CYP enzyme can depend on the structure of the nitrosamine (B1359907). For example, N-nitrosamines with shorter alkyl chains are primarily activated by CYP2E1. nih.gov As the length of the alkyl chain increases, the contribution of other CYP isoforms, such as CYP2A6 and CYP1A1, becomes more significant. nih.gov Given the cyclic structure of the pyrrolidine ring in this compound, it is plausible that CYP2E1 and/or CYP2A6 would be involved in its metabolic activation.

The proposed CYP-mediated activation pathway would involve the following steps:

α-Hydroxylation: A CYP enzyme, likely from the CYP2A or CYP2E subfamily, would hydroxylate the carbon at the 2-position of the pyrrolidine ring.

Spontaneous Decomposition: The resulting α-hydroxy-N-nitrosopyrrolidine derivative would be unstable and spontaneously decompose.

Formation of Electrophiles: This decomposition would lead to the formation of a diazonium ion and ultimately a carbocation, which are the primary species responsible for reacting with biomolecules.

In addition to oxidative metabolism by CYPs, reductase and oxidase enzymes could also play a role in the biotransformation of this compound. For instance, some nitroreductases have been shown to possess NADH oxidase activity, leading to the production of reactive oxygen species. nih.gov The nitroso group of this compound could potentially be a substrate for certain reductase enzymes, leading to its reduction and the formation of different metabolites.

The involvement of such enzyme systems could either lead to detoxification pathways, by converting the compound to a less reactive form, or to alternative activation pathways. The specific reductase and oxidase enzymes involved and the resulting chemical transformations would need to be elucidated through detailed metabolic studies with purified enzymes or cellular fractions.

Advanced Analytical Method Development for N 1 Nitrosopyrrolidin 2 Yl Urea in Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like N-(1-Nitrosopyrrolidin-2-yl)urea, achieving high-resolution separation from potential impurities and matrix components is essential.

Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation of non-volatile and thermally labile compounds like many nitrosoureas. The o drawellanalytical.comchromatographyonline.comptimization of these methods is a multi-faceted process aimed at achieving the desired resolution, sensitivity, and analysis time. For N drawellanalytical.comresearchgate.netresearchgate.net-(1-Nitrosopyrrolidin-2-yl)urea, a reversed-phase approach is typically the most effective starting point.

Method development would involve a systematic evaluation of several parameters:

Stationary Phase Selection: The choice of the column's stationary phase is critical for achieving selectivity. A C18 sigmaaldrich.com column is a common first choice for separating moderately polar compounds. Other phases, such as phenyl-hexyl or embedded polar group columns, could also be explored to fine-tune the separation.

Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention and elution of the analyte. The u drawellanalytical.comse of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and enhance ionization for mass spectrometry detection. Gradi sigmaaldrich.coment elution, where the mobile phase composition is changed during the run, is often necessary to separate compounds with a range of polarities.

drawellanalytical.comFlow Rate and Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. UPLC systems, which use smaller particle size columns (sub-2 µm), can operate at higher pressures and flow rates, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.

A t nih.govypical starting point for method development for this compound is outlined in the table below.

Table 1: Representative HPLC/UPLC Method Parameters for Nitrosourea (B86855) Analysis

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B in 15 min 5-95% B in 3 min
Flow Rate 1.0 mL/min 0.5 mL/min
Column Temp. 30 °C 40 °C
Detector UV at 230 nm or Mass Spectrometer Mass Spectrometer

This table presents typical starting conditions for the analysis of nitrosourea compounds. Actual conditions for this compound would require empirical optimization.

Development of Chiral Separation Methodologies for Stereoisomers

The this compound molecule contains a chiral center at the C2 position of the pyrrolidine (B122466) ring. This means it can exist as two enantiomers, which are non-superimposable mirror images. As stereoisomers can exhibit different biological activities, it is crucial to develop analytical methods capable of separating and quantifying each enantiomer individually.

The development of chiral separation methods often involves specialized chiral stationary phases (CSPs) in HPLC. These epa.govresearchgate.net phases are designed to interact differently with each enantiomer, leading to different retention times.

Key considerations for developing a chiral separation method include:

Chiral Stationary Phase Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. Scree epa.govresearchgate.netning several different CSPs is typically necessary to find one that provides adequate separation for the enantiomers of this compound.

Mobile Phase Optimization: The mobile phase composition can significantly impact the enantioselectivity of the separation. For polysaccharide-based CSPs, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are commonly used. The t epa.govype and concentration of the alcohol are critical parameters to optimize.

Temperature: Column temperature can also affect the chiral recognition process and, therefore, the separation.

It is important to note that the development of a successful chiral separation can be challenging and often requires a trial-and-error approach. In so google.comme cases, derivatization of the analyte with a chiral reagent to form diastereomers, which can be separated on a standard achiral column, may be an alternative strategy.

State-of-the-Art Detection and Quantification Strategies

Achieving the required sensitivity and selectivity for the detection and quantification of this compound, especially at trace levels, necessitates the use of advanced detection techniques.

Enhancement of Sensitivity and Selectivity for Trace Analysis

Trace analysis is often required when studying the presence of compounds like this compound in biological or environmental samples. While researchgate.netnih.govchromatographyonline.com UV detection can be used, its sensitivity and selectivity may be insufficient for low-level quantification in complex matrices.

Mas mdpi.coms spectrometry (MS), particularly when coupled with HPLC or UPLC (LC-MS), is the gold standard for trace analysis. Tande nih.govlcms.czm mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity.

Key thermofisher.com aspects for enhancing sensitivity and selectivity include:

Ionization Source Optimization: Electrospray ionization (ESI) is a common choice for polar compounds like this compound. Atmos lcms.czpheric pressure chemical ionization (APCI) may also be effective and can be less susceptible to matrix effects.

lcms.czthermofisher.comMultiple Reaction Monitoring (MRM): In MS/MS, MRM is a highly specific and sensitive technique. A spe lcms.czcific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored. This process filters out much of the chemical noise from the matrix, significantly improving the signal-to-noise ratio. For N nih.gov-(1-Nitrosopyrrolidin-2-yl)urea, one would identify a unique precursor-to-product ion transition for quantification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help to confirm the elemental composition of the analyte and differentiate it from other compounds with the same nominal mass.

The sigmaaldrich.com development of LC-MS/MS methods has enabled the quantification of nitrosamines at parts-per-billion (ppb) or even lower levels. Indir thermofisher.comect methods, such as derivatization followed by gas chromatography with chemiluminescence detection, have also been used for the trace analysis of nitrosoureas.

### nih.gov# 8.2.2. Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the preferred method. This nih.govacs.orgosti.govtechnique is considered a primary or reference method because it can correct for both sample preparation losses and matrix-induced ionization suppression or enhancement in the mass spectrometer.

The epa.gov principle of IDMS involves:

Synthesis of a Stable Isotope-Labeled Internal Standard: A version of this compound would be synthesized where one or more atoms are replaced with a heavy stable isotope (e.g., ¹³C, ¹⁵N, or ²H). For e nih.govsemanticscholar.orgnih.govdocumentsdelivered.comxample, [¹³C,¹⁵N₂]-Urea has been used as an internal standard for urea (B33335) analysis.

nih.govSpiking the Sample: A known amount of the labeled internal standard is added to the sample containing the unlabeled analyte at the beginning of the sample preparation process.

Analysis by Mass Spectrometry: The sample is then processed and analyzed by MS. The mass spectrometer can distinguish between the unlabeled analyte and the heavier labeled internal standard based on their mass-to-charge (m/z) ratio.

Quantification: The concentration of the analyte in the original sample is calculated from the measured ratio of the unlabeled analyte to the labeled internal standard, the known amount of standard added, and the sample volume or weight.

T epa.govable 2: Hypothetical Ion Pairs for IDMS Analysis of this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound (Analyte) [M+H]⁺ Fragment A
¹³C,¹⁵N₂-N-(1-Nitrosopyrrolidin-2-yl)urea (Internal Standard) [M+3+H]⁺ Fragment A + 3

This table illustrates the principle of IDMS. The exact m/z values would depend on the molecular formula and fragmentation pattern of the compound.

The use of IDMS provides the highest level of accuracy for quantification, making it invaluable for reference measurements and validation of routine analytical methods.

### nih.govnih.gov 8.3. Advanced Sample Preparation and Enrichment Techniques

Before instrumental analysis, samples, especially those from complex matrices like plasma or tissue, often require preparation to remove interfering substances and enrich the concentration of the target analyte.

Com mdpi.comnih.govmonly employed techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from liquid samples. A car mdpi.comtandfonline.comnih.govtridge containing a solid sorbent is used to selectively retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (like C18) or a mixed-mode sorbent could be effective.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, such as an aqueous sample and an organic solvent. The choice of organic solvent is critical for efficient extraction.

Dispersive Solid-Phase Extraction (d-SPE): In this variation of SPE, the sorbent is dispersed directly into the sample solution. After a brief mixing period, the sorbent is separated by centrifugation. This method is often faster and uses less solvent than traditional SPE.

For mdpi.com nitrosoureas, which can be unstable, sample preparation must be performed quickly and often at low temperatures to prevent degradation. The c tandfonline.comnih.govhoice of the optimal sample preparation technique will depend on the nature of the sample matrix and the required level of sensitivity.

Development of High-Throughput Methodologies for Chemical Reactivity Studies

The investigation of the chemical reactivity of this compound, a compound of interest due to its structural similarity to other N-nitroso compounds, necessitates efficient and robust analytical strategies. High-throughput screening (HTS) platforms, which allow for the parallel processing of numerous samples, are ideally suited for this purpose. These platforms typically integrate automated liquid handling systems, multi-well plate formats, and sensitive detection methods to accelerate the study of reaction kinetics and degradation pathways.

A key application of HTS in this context is the assessment of the compound's stability across a range of pH values and temperatures. rsc.org Automated systems can prepare and incubate samples in 96-well plates under a matrix of conditions, with robotic arms performing serial dilutions, reagent additions, and sample quenching at precise time intervals. rsc.orgresearchgate.net This approach allows for the simultaneous determination of degradation kinetics under various scenarios, providing a comprehensive stability profile in a fraction of the time required for traditional single-assay formats. rsc.org

For the analysis of this compound and its potential degradation products, liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful and specific detection method. japsonline.comjapsonline.com The development of a stability-indicating LC-MS method is a crucial first step. Such a method must be capable of separating the parent compound from its potential degradation products, which for a nitrosourea could include denitrosated and hydrolyzed species. The use of high-resolution mass spectrometry can aid in the identification of unknown degradation products. japsonline.comjapsonline.com

To adapt these analytical techniques to a high-throughput format, several considerations are important. The LC-MS cycle time must be minimized to accommodate the large number of samples generated by an HTS workflow. This can be achieved through the use of ultra-high-performance liquid chromatography (UHPLC) systems and rapid gradient elution methods. Automated sample preparation, including protein precipitation or solid-phase extraction, can be performed in 96-well filter plates to streamline the process and ensure consistency.

Beyond basic stability profiling, HTS can be employed to investigate the compound's reactivity with various biological and chemical entities. For instance, the reactivity towards nucleophiles, such as thiols (e.g., glutathione), can be assessed in a high-throughput manner. This can be accomplished by monitoring the disappearance of the parent compound and the appearance of adducts over time using LC-MS.

Furthermore, fluorescence-based assays can be developed as an alternative or complementary detection method for HTS. researchgate.netnih.gov While there are no specific fluorescent probes for this compound, derivatization strategies can be employed. For example, the N-nitroso group can be cleaved to yield a secondary amine, which can then be reacted with a fluorogenic reagent like dansyl chloride or fluorescamine (B152294) to produce a highly fluorescent derivative. researchgate.net This approach would enable the use of standard fluorescence plate readers for rapid and sensitive quantification.

The data generated from these high-throughput reactivity studies can be used to construct detailed kinetic models. altex.orgusp.orgnih.gov These models are invaluable for predicting the compound's persistence and transformation in different biological and environmental compartments.

Interactive Data Table: Illustrative High-Throughput Stability Data for this compound

The following table represents hypothetical data that could be generated from a high-throughput stability study of this compound. The table shows the percentage of the compound remaining after a 24-hour incubation period under various pH and temperature conditions.

pHTemperature (°C)% Remaining (24h)
4.02595.2
4.03788.5
4.05075.1
7.42585.6
7.43772.3
7.45055.8
9.02565.4
9.03748.9
9.05022.7

Interactive Data Table: Kinetic Parameters for the Degradation of this compound

This table presents example kinetic parameters that could be derived from the high-throughput reactivity data. The degradation is assumed to follow first-order kinetics.

pHTemperature (°C)Half-life (t½, hours)Rate Constant (k, h⁻¹)
4.037138.60.005
7.43769.30.010
9.03734.70.020

These tables illustrate how high-throughput methodologies can provide a wealth of data on the chemical reactivity of this compound, facilitating a deeper understanding of its properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.